5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate
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Overview
Description
5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound is characterized by the presence of a nitrobenzyl group attached to a pyridine ring, which is further linked to a hydrogen carbonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate typically involves the reaction of 5-(4-nitrobenzyl)pyridine with carbonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrogen carbonate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrogen carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to substitute the hydrogen carbonate group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)pyridin-2-yl hydrogen carbonate
- 5-(4-Nitrobenzyl)pyridin-3-yl hydrogen carbonate
- 5-(4-Nitrobenzyl)pyridin-4-yl hydrogen carbonate
Uniqueness
5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H10N2O5 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
[5-[(4-nitrophenyl)methyl]pyridin-2-yl] hydrogen carbonate |
InChI |
InChI=1S/C13H10N2O5/c16-13(17)20-12-6-3-10(8-14-12)7-9-1-4-11(5-2-9)15(18)19/h1-6,8H,7H2,(H,16,17) |
InChI Key |
UTZXEOFWIHTKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(C=C2)OC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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